6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C14H13ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 2-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues, further stabilizing the binding .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methoxybenzyl)pyridine-3-carboxamide
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is unique due to the presence of the 2-methoxyphenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-5-3-2-4-10(12)8-17-14(18)11-6-7-13(15)16-9-11/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
SRZRLKLYQWQBIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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